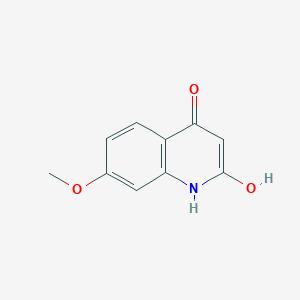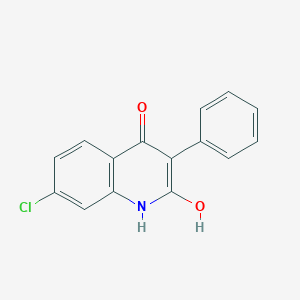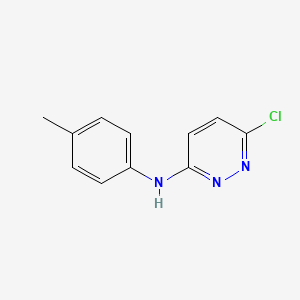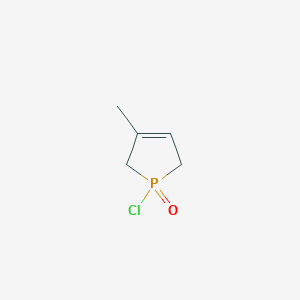
1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide is a chemical compound with the molecular formula C5H8ClOP and a molecular weight of 150.54 g/mol This compound is characterized by its unique structure, which includes a phosphole ring with a chlorine atom and a methyl group attached, along with an oxide group at the phosphorus atom
Preparation Methods
The synthesis of 1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide typically involves the reaction of appropriate phosphole precursors with chlorinating agents under controlled conditions. One common method includes the use of phosphorus trichloride (PCl3) and methylphosphole as starting materials, followed by oxidation with hydrogen peroxide (H2O2) or similar oxidizing agents . The reaction conditions often require specific temperatures and pressures to ensure the desired product yield and purity.
Industrial production methods may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. These methods are designed to meet the demand for the compound in various applications while ensuring safety and environmental compliance.
Chemical Reactions Analysis
1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products, often using strong oxidizing agents like or .
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms, typically using reducing agents such as or .
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like or .
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various phosphole derivatives with modified functional groups.
Scientific Research Applications
1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phosphole-containing compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure makes it a useful probe for studying biological systems, particularly in the investigation of phosphorus-containing biomolecules.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide exerts its effects involves interactions with various molecular targets. The compound’s phosphole ring can engage in π-π stacking interactions and coordination with metal ions , influencing its reactivity and binding properties. These interactions are crucial for its role in catalysis and material science applications.
Comparison with Similar Compounds
1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide can be compared with other similar compounds, such as:
1H-Phosphole, 2,5-dihydro-1-methyl-, 1-oxide: This compound lacks the chlorine atom, resulting in different reactivity and applications.
1H-Phosphole, 1-chloro-2,5-dihydro-, 1-oxide:
1H-Phosphole, 1-chloro-3-methyl-, 1-oxide: The position of the methyl group affects the compound’s stability and reactivity.
These comparisons highlight the unique features of this compound, particularly its specific substitution pattern, which influences its chemical behavior and applications.
Properties
IUPAC Name |
1-chloro-3-methyl-2,5-dihydro-1λ5-phosphole 1-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClOP/c1-5-2-3-8(6,7)4-5/h2H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEELALQWTFWSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCP(=O)(C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382769 |
Source


|
| Record name | 1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18874-22-1 |
Source


|
| Record name | 1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
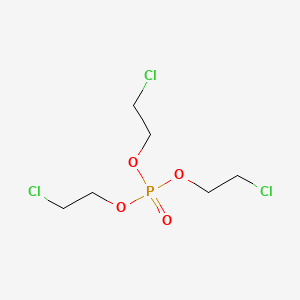
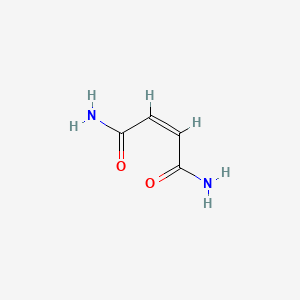
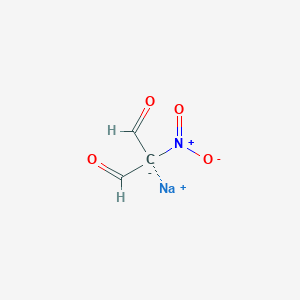
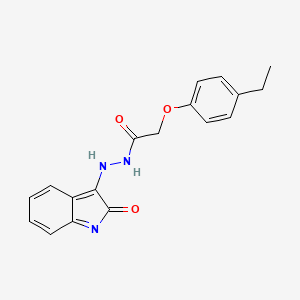
![3-(2-chlorophenyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7774428.png)
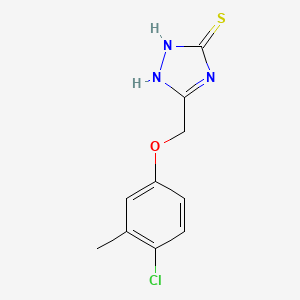

![3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B7774450.png)
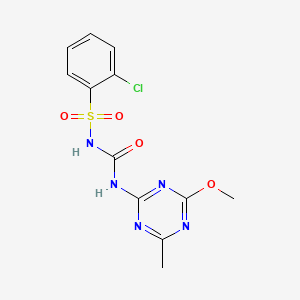
![2-[[(Z)-(2,4-dioxochromen-3-ylidene)methyl]amino]acetic acid](/img/structure/B7774471.png)
![7-acetyl-8-hydroxy-10,10-dimethylpyrido[1,2-a]indol-6(10H)-one](/img/structure/B7774485.png)
